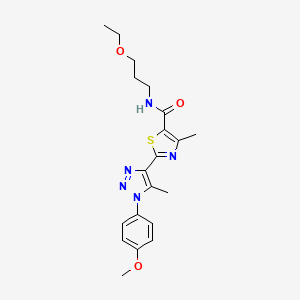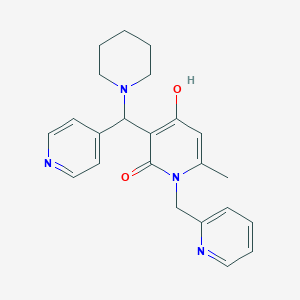
4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Crystal Structures
The study of molecular and crystal structures of related hydroxy derivatives of hydropyridine, including their conformational flexibility and ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, suggests applications in materials science and crystal engineering. These properties are crucial for understanding the molecular packing in crystals and designing materials with specific characteristics (Kuleshova & Khrustalev, 2000).
Synthesis of Piperidine Derivatives
The asymmetric synthesis of piperidine derivatives from serine and their further elaboration indicates the importance of these compounds in medicinal chemistry. Such derivatives serve as versatile intermediates for producing a broad range of amines containing substituted piperidine units, highlighting their potential in drug development and synthesis of bioactive molecules (Acharya & Clive, 2010).
Antifungal and Antibiotic Properties
Research into 4-hydroxy-2-pyridones reveals their significant roles as chemical mediators in nature, with applications spanning from antifungal to antibiotic uses. These compounds, found in various natural products, have a wide range of biological effects. The exploration of their derivatives furthers our understanding of potential therapeutic agents and their synthesis processes (Kamali & Shahi, 2022).
Luminescent Properties
The synthesis and study of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones demonstrate applications in luminescent property research. This area is significant for developing materials with potential uses in lighting, display technologies, and optical devices. The structural characterization and analysis of their luminescent properties offer insights into crystal engineering for creating materials with specific luminescent characteristics (Li et al., 2015).
properties
IUPAC Name |
4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-15-20(28)21(23(29)27(17)16-19-7-3-4-10-25-19)22(18-8-11-24-12-9-18)26-13-5-2-6-14-26/h3-4,7-12,15,22,28H,2,5-6,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQWUOBUCNPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC=NC=C3)N4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2616431.png)
![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2616433.png)

![3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one](/img/structure/B2616436.png)
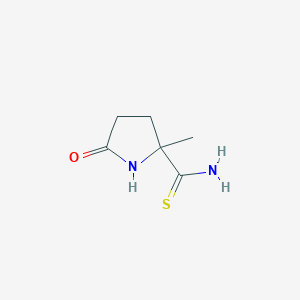

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616444.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2616445.png)
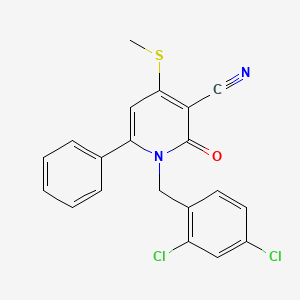
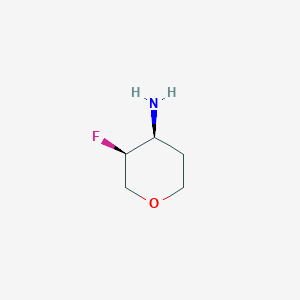
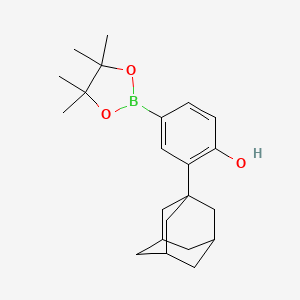
![4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2616450.png)
